Ethynyl(pentafluoro)-$l^{6}-sulfane
Overview
Description
Ethynyl(pentafluoro)-$l^{6}-sulfane is a unique compound characterized by the presence of an ethynyl group (C≡C) and a pentafluorosulfanyl group (SF₅). The sulfur atom in this compound is hypervalent, meaning it has more than eight electrons in its valence shell, which is unusual and gives the compound distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethynyl(pentafluoro)-$l^{6}-sulfane typically involves the introduction of the ethynyl group to a pentafluorosulfanyl precursor. One common method is the reaction of pentafluorosulfanyl chloride (SF₅Cl) with acetylene (C₂H₂) under controlled conditions. This reaction requires a catalyst, often a transition metal complex, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent production rates and quality .
Chemical Reactions Analysis
Types of Reactions
Ethynyl(pentafluoro)-$l^{6}-sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the SF₅ group to other sulfur-containing groups.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of ethynyl-substituted derivatives .
Scientific Research Applications
Ethynyl(pentafluoro)-$l^{6}-sulfane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which ethynyl(pentafluoro)-$l^{6}-sulfane exerts its effects involves the interaction of the ethynyl and pentafluorosulfanyl groups with molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the SF₅ group can participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Ethynyl(pentafluoro)-$l^{6}-sulfane is unique due to the presence of both the ethynyl and pentafluorosulfanyl groups. Similar compounds include:
Ethynyl(trifluoro)-$l^{6}-sulfane: Similar structure but with three fluorine atoms instead of five.
Pentafluorosulfanyl benzene: Contains the SF₅ group attached to a benzene ring.
Ethynyl(trifluoromethyl)-$l^{6}-sulfane: Similar structure with a trifluoromethyl group instead of the SF₅ group .
These compounds share some chemical properties but differ in reactivity and applications due to the variations in their structures.
Properties
IUPAC Name |
ethynyl(pentafluoro)-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF5S/c1-2-8(3,4,5,6)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLCYNJLMYQYBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CS(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382040 | |
Record name | ethynyl(pentafluoro)-$l^{6}-sulfane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917-89-5 | |
Record name | ethynyl(pentafluoro)-$l^{6}-sulfane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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